4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
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Overview
Description
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is a chemical compound with the molecular formula C11H12BrNO3S It is characterized by the presence of a bromine atom, a benzamide group, and a tetrahydrothiophene ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Sulfone Formation: The oxidation of the tetrahydrothiophene ring to form the sulfone group can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Amide Bond Formation: The final step involves the formation of the amide bond between the brominated benzamide and the tetrahydrothiophene sulfone. This can be achieved through a condensation reaction using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides, using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Further oxidized sulfone derivatives
Reduction: De-brominated benzamide derivatives
Substitution: Substituted benzamide derivatives with various functional groups
Scientific Research Applications
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfone group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide can be compared with similar compounds such as:
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide: Similar structure but with a methyl group instead of an isobutyl group.
4-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide: Contains a piperidine ring and a thiophene carboxamide group.
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1h-pyrrole-2-carboxamide: Features a pyrrole carboxamide group.
Properties
IUPAC Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3S/c1-11(2)9-17(14-7-8-21(19,20)10-14)15(18)12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEHXBRYKZWCQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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